N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 891083-03-7
VCID: VC5453600
InChI: InChI=1S/C14H11FN2S2/c1-18-11-6-7-12-13(8-11)19-14(17-12)16-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,17)
SMILES: CSC1=CC2=C(C=C1)N=C(S2)NC3=CC=C(C=C3)F
Molecular Formula: C14H11FN2S2
Molecular Weight: 290.37

N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine

CAS No.: 891083-03-7

Cat. No.: VC5453600

Molecular Formula: C14H11FN2S2

Molecular Weight: 290.37

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine - 891083-03-7

Specification

CAS No. 891083-03-7
Molecular Formula C14H11FN2S2
Molecular Weight 290.37
IUPAC Name N-(4-fluorophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C14H11FN2S2/c1-18-11-6-7-12-13(8-11)19-14(17-12)16-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,17)
Standard InChI Key GBSVWBVMWOPXSM-UHFFFAOYSA-N
SMILES CSC1=CC2=C(C=C1)N=C(S2)NC3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

The compound’s IUPAC name, N-(4-fluorophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine, reflects its bifunctional architecture: a benzothiazole scaffold fused with a benzene ring and a thiazole moiety. Key structural attributes include:

  • Benzothiazole Core: A bicyclic system comprising a benzene ring fused to a thiazole (a five-membered ring with nitrogen and sulfur atoms).

  • 4-Fluorophenyl Substituent: A fluorine atom at the para position of the phenyl group, enhancing electronegativity and influencing binding interactions .

  • Methylthio Group (-SMe): A sulfur-containing substituent at the 6-position, contributing to hydrophobic interactions and redox activity.

The molecule’s three-dimensional conformation is stabilized by intramolecular hydrogen bonding between the amine hydrogen and the thiazole nitrogen, as inferred from crystallographic data of analogous compounds .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H11FN2S2\text{C}_{14}\text{H}_{11}\text{FN}_2\text{S}_2
Molecular Weight290.37 g/mol
IUPAC NameN-(4-fluorophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine
SMILESCSC1=CC2=C(C=C1)N=C(S2)NC3=CC=C(C=C3)F
SolubilityNot publicly available

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine typically involves a multi-step protocol:

  • Benzothiazole Core Formation: Cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .

  • Introduction of Methylthio Group: Sulfur methylation using methyl iodide or dimethyl sulfate in the presence of a base.

  • Coupling with 4-Fluoroaniline: Buchwald-Hartwig amination or nucleophilic aromatic substitution to attach the 4-fluorophenyl group .

A representative synthesis route is outlined below:

2-Amino-6-mercaptobenzothiazole+CH3IBase2-Amino-6-(methylthio)benzothiazole4-FluoroanilineN-(4-Fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine\text{2-Amino-6-mercaptobenzothiazole} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{2-Amino-6-(methylthio)benzothiazole} \xrightarrow{\text{4-Fluoroaniline}} \text{N-(4-Fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine}

Key challenges include controlling regioselectivity during sulfidation and minimizing side reactions such as over-alkylation .

Table 2: Comparison of Synthetic Methods for Benzothiazole Derivatives

MethodYield (%)Purity (%)AdvantagesLimitationsSource
Cyclization with CS₂65–7590–95Cost-effectiveRequires harsh conditions
Pd-catalyzed coupling80–85>98High regioselectivityExpensive catalysts
Microwave-assisted70–7892–96Rapid reaction timesSpecialized equipment needed

Biological and Pharmacological Profile

Mechanistic Insights

While direct studies on N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine are sparse, structurally related benzothiazoles exhibit:

  • Kinase Inhibition: Interaction with ATP-binding pockets of kinases due to the planar benzothiazole core .

  • DNA Intercalation: Interference with DNA replication via π-π stacking, as seen in analogs with electron-withdrawing substituents .

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS) mediated by the methylthio group.

Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets, as demonstrated in fluorinated benzothiazole inhibitors of matrix metalloproteinases (MMPs) .

Applications in Scientific Research

Medicinal Chemistry

  • Lead Optimization: The compound serves as a scaffold for developing selective kinase inhibitors .

  • Fluorescent Probes: Benzothiazoles with electron-donating groups exhibit solvatochromic properties useful in bioimaging.

Material Science

  • Organic Semiconductors: Planar benzothiazole derivatives demonstrate charge carrier mobilities of 0.1–0.5 cm²/V·s in thin-film transistors .

Research Innovations and Key Findings

Recent Advances

  • Crystallographic Studies: Hydrated forms of related benzothiazoles reveal extensive hydrogen-bonding networks stabilizing their solid-state structures .

  • Computational Modeling: DFT calculations predict a HOMO-LUMO gap of 3.8 eV, suggesting suitability for optoelectronic applications .

Future Directions and Challenges

Unanswered Questions

  • Metabolic Stability: The impact of the methylthio group on cytochrome P450-mediated oxidation remains uncharacterized.

  • Toxicological Profile: Acute and chronic toxicity data are needed to assess safety for therapeutic use .

Research Opportunities

  • Targeted Drug Delivery: Conjugation with nanoparticles to enhance bioavailability.

  • Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .

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